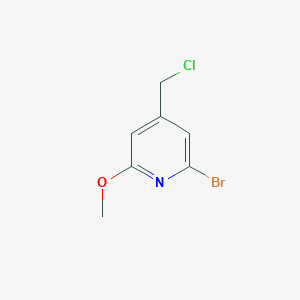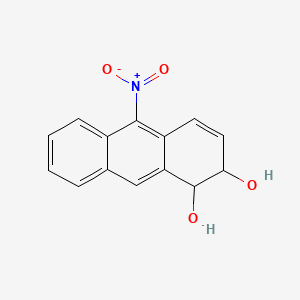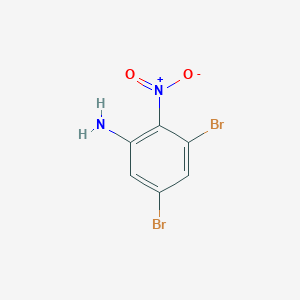![molecular formula C12H11N3O B13142933 N-([2,4'-Bipyridin]-5-yl)acetamide CAS No. 834881-90-2](/img/structure/B13142933.png)
N-([2,4'-Bipyridin]-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-([2,4’-Bipyridin]-5-yl)acetamide: is an organic compound that features a bipyridine moiety linked to an acetamide group. Bipyridine derivatives are well-known for their applications in coordination chemistry, particularly in the formation of metal complexes. The presence of the acetamide group adds further versatility to the compound, making it useful in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-Bipyridin]-5-yl)acetamide typically involves the reaction of 2,4’-bipyridine with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic acyl substitution, where the nitrogen atom of the bipyridine attacks the carbonyl carbon of the acetic anhydride, forming the acetamide linkage.
Reaction with Acetic Anhydride:
Industrial Production Methods
Industrial production of N-([2,4’-Bipyridin]-5-yl)acetamide can be scaled up using similar reaction conditions as in the laboratory synthesis. The process involves:
Bulk Mixing: Large quantities of 2,4’-bipyridine and acetic anhydride are mixed in a suitable solvent.
Controlled Reaction: The reaction is carried out in a controlled environment to ensure safety and efficiency.
Purification: The crude product is purified using techniques such as distillation, recrystallization, or chromatography to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-([2,4’-Bipyridin]-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form N-oxide derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
-
Oxidation
Reagents: Hydrogen peroxide, peracids
Conditions: Mild to moderate temperatures, aqueous or organic solvents
Products: N-oxide derivatives
-
Reduction
Reagents: Lithium aluminum hydride, sodium borohydride
Conditions: Low temperatures, inert atmosphere
Products: Amine derivatives
-
Substitution
Reagents: Halogenating agents, nucleophiles
Conditions: Varies depending on the nucleophile and halogenating agent
Products: Substituted acetamide derivatives
Wissenschaftliche Forschungsanwendungen
N-([2,4’-Bipyridin]-5-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique electronic and catalytic properties.
Biology: Investigated for its potential as a bioactive molecule in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.
Wirkmechanismus
The mechanism of action of N-([2,4’-Bipyridin]-5-yl)acetamide involves its interaction with molecular targets such as enzymes, receptors, or metal ions. The bipyridine moiety can coordinate with metal ions, forming stable complexes that can modulate the activity of metalloenzymes or metal-dependent processes. The acetamide group can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
N-([2,4’-Bipyridin]-5-yl)acetamide can be compared with other bipyridine derivatives and acetamide-containing compounds:
-
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its ability to form stable metal complexes.
4,4’-Bipyridine: Another bipyridine derivative with applications in supramolecular chemistry and materials science.
N-Phenylacetamide: An acetamide derivative with applications in medicinal chemistry.
-
Uniqueness
- The combination of the bipyridine moiety and the acetamide group in N-([2,4’-Bipyridin]-5-yl)acetamide provides unique properties, such as enhanced binding affinity and specificity for metal ions and biological targets. This makes it a valuable compound for various applications in chemistry, biology, and industry.
Eigenschaften
CAS-Nummer |
834881-90-2 |
|---|---|
Molekularformel |
C12H11N3O |
Molekulargewicht |
213.23 g/mol |
IUPAC-Name |
N-(6-pyridin-4-ylpyridin-3-yl)acetamide |
InChI |
InChI=1S/C12H11N3O/c1-9(16)15-11-2-3-12(14-8-11)10-4-6-13-7-5-10/h2-8H,1H3,(H,15,16) |
InChI-Schlüssel |
FWTUGLKABBYONQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CN=C(C=C1)C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoicacid,4-[1-(aminomethyl)ethenyl]-,methylester](/img/structure/B13142850.png)


![4-(4-Chlorobenzyl)-7-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13142865.png)
![4-[2-(Trimethoxysilyl)ethyl]benzene-1-sulfonic acid](/img/structure/B13142877.png)



![2-[(2E)-2-[[20-[(E)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13142904.png)




![Ethyl 5'-methyl[2,2'-bipyridine]-5-carboxylate](/img/structure/B13142936.png)
